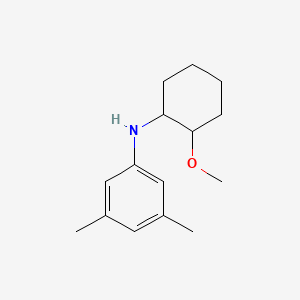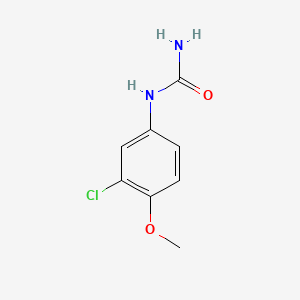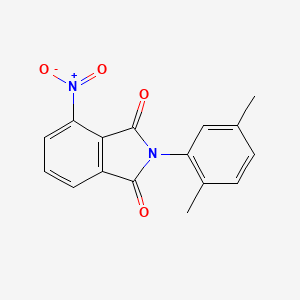![molecular formula C20H21N3O5 B12488058 [4-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B12488058.png)
[4-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core fused with a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid typically involves a multi-step process. One common method is the Friedländer condensation, which involves the reaction of o-aminoaldehydes or o-aminoacetophenones with carbonyl compounds containing an active α-methylene group . This reaction is often carried out under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoloquinoline core and the phenoxyacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines and phenoxyacetic acid derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a fluorescent sensor for detecting biological molecules and ions.
Mechanism of Action
The mechanism of action of 4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure and exhibit comparable biological and photophysical properties.
Indole Derivatives: Indole-based compounds also possess a fused ring system and are known for their diverse biological activities.
Uniqueness
What sets 4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid apart is its combination of a pyrazoloquinoline core with a phenoxyacetic acid moiety, which imparts unique chemical reactivity and potential for diverse applications. The presence of multiple functional groups allows for extensive modification and functionalization, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C20H21N3O5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[4-(7,7-dimethyl-3,5-dioxo-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C20H21N3O5/c1-20(2)7-12-16(13(24)8-20)15(17-18(21-12)22-23-19(17)27)10-3-5-11(6-4-10)28-9-14(25)26/h3-6,15H,7-9H2,1-2H3,(H,25,26)(H3,21,22,23,27) |
InChI Key |
CHULUIIGWCGOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(C=C4)OCC(=O)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(pyridin-4-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12487978.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12487981.png)
![ethyl 4-({[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12487993.png)
![Ethyl 3-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487999.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12488000.png)
![(2E)-3-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B12488014.png)
![2,2,2-trichloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B12488020.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12488024.png)

![3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12488033.png)
![4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine](/img/structure/B12488034.png)

![N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B12488043.png)

